molecular formula C10H14ClNO2 B6181971 methyl 4-amino-2,3-dimethylbenzoate hydrochloride CAS No. 2613383-00-7

methyl 4-amino-2,3-dimethylbenzoate hydrochloride

Cat. No.: B6181971
CAS No.: 2613383-00-7
M. Wt: 215.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a white crystalline solid that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,3-dimethylbenzoate hydrochloride typically involves the esterification of 4-amino-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is then isolated and purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of methyl 4-nitro-2,3-dimethylbenzoate.

    Reduction: Formation of 4-amino-2,3-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, including anti-inflammatory drugs and antibiotics.

    Industry: Utilized in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride acts as a proton acceptor, allowing it to function as a catalyst in various biochemical and physiological processes. It also acts as a chelating agent, binding to metal ions and forming complexes. Additionally, it functions as a neurotransmitter, regulating the activity of neurons in the brain.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methylbenzoate hydrochloride
  • Methyl 4-amino-2,5-dimethylbenzoate hydrochloride
  • Methyl 4-amino-2,3-dimethylbenzoate sulfate

Uniqueness

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

CAS No.

2613383-00-7

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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